![molecular formula C5H5P B14235432 1-Phosphabicyclo[2.2.0]hexa-2,5-diene CAS No. 340142-31-6](/img/structure/B14235432.png)
1-Phosphabicyclo[2.2.0]hexa-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphabicyclo[2.2.0]hexa-2,5-diene is a unique organophosphorus compound with the molecular formula C₅H₅P. This compound is characterized by its bicyclic structure, which includes a phosphorus atom integrated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phosphabicyclo[2.2.0]hexa-2,5-diene can be synthesized through several methods. One common approach involves the reaction of a suitable phosphine with a diene precursor under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the bicyclic structure. For example, the reaction of triphenylphosphine with 1,3-butadiene in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Phosphabicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-containing oxidation products.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced phosphorus species.
Substitution: The phosphorus atom in the bicyclic structure can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or other electrophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted phosphabicyclic compounds .
Scientific Research Applications
1-Phosphabicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry, where it can form complexes with transition metals
Biology: Research into the biological activity of 1-Phosphabicyclo[220]hexa-2,5-diene and its derivatives is ongoing
Medicine: While specific medical applications are still under investigation, the compound’s potential as a pharmacophore (a part of a molecule responsible for its biological activity) is of interest.
Mechanism of Action
The mechanism of action of 1-Phosphabicyclo[2.2.0]hexa-2,5-diene involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, binding to metal centers in coordination complexes. These interactions can influence the reactivity and properties of the metal center, leading to catalytic activity or other effects. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Dewar Benzene: A bicyclic isomer of benzene with a similar ring structure but without the phosphorus atom.
Bicyclo[2.2.0]hexa-2,5-diene: The parent hydrocarbon structure without the phosphorus atom.
Phosphabenzene: A compound with a phosphorus atom in a six-membered aromatic ring.
Uniqueness: 1-Phosphabicyclo[2.2.0]hexa-2,5-diene is unique due to the incorporation of a phosphorus atom into its bicyclic structure. This feature imparts distinct chemical properties, such as increased reactivity and the ability to form stable coordination complexes. These properties differentiate it from similar compounds and make it valuable for various applications .
Properties
CAS No. |
340142-31-6 |
|---|---|
Molecular Formula |
C5H5P |
Molecular Weight |
96.07 g/mol |
IUPAC Name |
1-phosphabicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C5H5P/c1-3-6-4-2-5(1)6/h1-5H |
InChI Key |
JXYCWYDFGAYBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CP2C1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
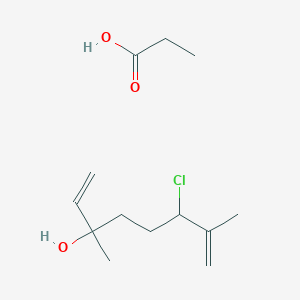
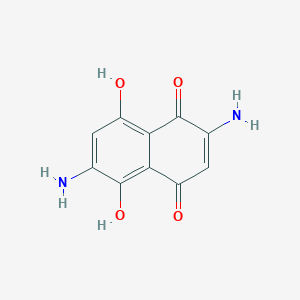

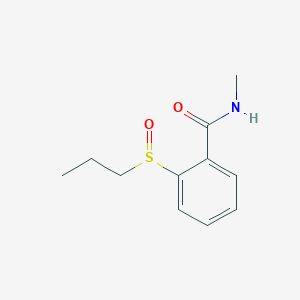
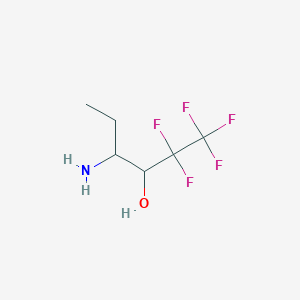





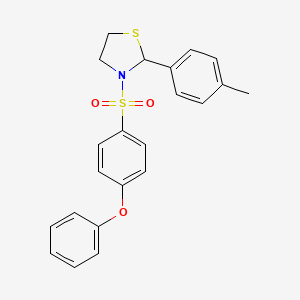
silane](/img/structure/B14235445.png)
